molecular formula C25H18N4O4 B3013069 N-(4-(5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 689268-34-6

N-(4-(5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3013069
CAS No.: 689268-34-6
M. Wt: 438.443
InChI Key: LCBUFVCAGORCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-(5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide features a coumarin (2-oxo-2H-chromene) core linked to a triazole ring and a 4-methoxyphenyl group. Its structure combines three pharmacologically relevant motifs:

  • Coumarin: Known for fluorescence, antioxidant properties, and enzyme inhibition .
  • 1,2,3-Triazole: Enhances metabolic stability and facilitates hydrogen bonding in drug-receptor interactions .
  • 4-Methoxyphenyl: Improves lipophilicity and may influence binding affinity to biological targets .

This hybrid structure is designed to optimize physicochemical properties and bioactivity, making it a candidate for antimicrobial, anticancer, or enzyme inhibition applications.

Properties

IUPAC Name

N-[4-[5-(4-methoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4/c1-32-20-12-6-16(7-13-20)22-15-26-28-29(22)19-10-8-18(9-11-19)27-24(30)21-14-17-4-2-3-5-23(17)33-25(21)31/h2-15H,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBUFVCAGORCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4-(5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide represents a novel class of bioactive molecules that combine the structural features of triazoles and chromenes. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C21H18N4O3C_{21}H_{18}N_{4}O_{3}, with a molecular weight of approximately 378.39 g/mol. The compound features a chromene backbone linked to a triazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the triazole ring. For instance, derivatives of 1,2,4-triazoles have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the methoxyphenyl group in the structure may enhance its lipophilicity and facilitate better membrane penetration.

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound under review has not been extensively tested in clinical settings; however, its structural analogs have shown promising results in vitro against breast and lung cancer cell lines.

Antitubercular Activity

In vitro studies on related triazole compounds indicate potential antitubercular activity. For example, certain derivatives have shown IC50 values in the low micromolar range against Mycobacterium tuberculosis . This suggests that the compound could be further explored for its efficacy against tuberculosis.

Structure-Activity Relationship (SAR)

The biological activity of triazole-containing compounds is often influenced by their substituents. The presence of electron-donating groups (like methoxy) has been correlated with enhanced activity due to improved interactions with biological targets . Additionally, modifications on the phenyl rings can significantly affect potency and selectivity.

Case Study: Antimicrobial Evaluation

A study evaluated a series of triazole derivatives against common pathogens. The results indicated that compounds with a methoxy substitution exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. For instance, a derivative with similar structural features showed an MIC (Minimum Inhibitory Concentration) of 0.125 μg/mL against E. coli .

CompoundMIC (μg/mL)Target Pathogen
A0.125E. coli
B0.0625Staphylococcus aureus
C0.250Mycobacterium tuberculosis

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of these compounds with key enzymes involved in bacterial resistance mechanisms. For example, docking simulations revealed that modifications at the N4 position of the triazole significantly affect binding affinities to target enzymes like CYP51 .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole and chromene derivatives exhibit significant anticancer properties. In vitro studies have shown that N-(4-(5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide can induce apoptosis in various cancer cell lines. For example, studies have demonstrated that similar compounds inhibit cell proliferation by disrupting cell cycle progression and promoting programmed cell death through caspase activation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Triazole derivatives are known to possess antifungal properties, and preliminary studies suggest that this compound exhibits activity against several fungal strains. The mechanism is believed to involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Research shows that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of fungal strains
Anti-inflammatoryReduces pro-inflammatory cytokine production

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name & Source Core Structure Key Substituents Melting Point (°C) Biological Activity/Notes
Target Compound Coumarin + triazole 4-Methoxyphenyl, carboxamide N/A Potential enzyme inhibition/antimicrobial
Compound 169 Coumarin + triazole 4-Chlorobenzyl, 4-fluorophenethyl N/A Synthetic intermediate; no bioactivity data
N-[4-(5-Ethyl-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxycoumarin-3-carboxamide Coumarin + thiadiazole Sulfamoyl, 6-methoxy N/A Carbonic anhydrase inhibition
2-(5-((Benzoxazol-2-ylthio)methyl)-1H-triazol-1-yl)-N-(4-methoxyphenyl)acetamide (Compound 3) Benzoxazole + triazole 4-Methoxyphenyl, thioether 102–104 Antimicrobial (MIC: 0.23 µg/mL)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenylpyrazole-4-carboxamide (3a) Pyrazole + triazole Chloro, phenyl, cyano 133–135 Synthetic yield: 68%; no bioactivity data

Key Comparative Insights

Substituent Effects on Bioactivity
  • 4-Methoxyphenyl vs. In contrast, halogenated analogs (e.g., 3a ) may exhibit higher electrophilicity, favoring covalent interactions with target enzymes.
  • Triazole vs. Thiadiazole :

    • The triazole in the target compound offers metabolic stability over thiadiazole (as in ), which may undergo hydrolysis in acidic conditions .
Physicochemical Properties
  • Melting Points :

    • The target compound’s melting point is unreported, but analogs with triazole and methoxyphenyl groups (e.g., Compound 3 ) melt at 102–104°C, suggesting moderate crystallinity.
    • Pyrazole derivatives (e.g., 3a ) have higher melting points (133–135°C), likely due to stronger intermolecular interactions from chloro substituents.
  • Synthetic Yields :

    • Triazole-containing compounds (e.g., 3a–3p ) show yields of 62–71%, comparable to typical carboxamide coupling reactions using EDCI/HOBt .

Q & A

Q. What are the key steps in synthesizing this compound, and how can its purity be validated?

  • Methodological Answer : The synthesis likely involves a multi-step process, including:
  • Triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), given the 1,2,3-triazole moiety.
  • Coumarin-carboxamide coupling using condensation reactions (e.g., EDC/HOBt-mediated amidation).
    Validation of purity requires HPLC-UV/HRMS for molecular weight confirmation and ¹H/¹³C NMR to verify structural integrity (bond angles and torsional strains as in ).
  • Example : Similar triazole derivatives in were synthesized via ethanol-based condensation with yields of 37–70%, followed by flash chromatography for purification .

Q. Which spectroscopic techniques are critical for characterizing its structural stability?

  • Methodological Answer :
  • X-ray crystallography resolves bond angles (e.g., C–N–C angles ~118–120°) and torsional strains (e.g., −177.01° dihedral angles as in ) .
  • FT-IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the coumarin carbonyl).
  • Dynamic light scattering (DLS) assesses aggregation in solution, critical for bioactivity studies.

Q. How can researchers address its low aqueous solubility in biological assays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .
  • Derivatization : Introduce polar groups (e.g., –OH or –COOH) to the methoxyphenyl or coumarin moieties, as seen in for improved solubility .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability.

Advanced Research Questions

Q. What computational strategies predict its reactivity in catalytic or enzymatic systems?

  • Methodological Answer :
  • Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Molecular docking (e.g., AutoDock Vina) models interactions with enzyme active sites (e.g., cytochrome P450 or kinases) using SMILES strings (e.g., Canonical SMILES in ).
  • Reaction path searches (e.g., via ICReDD’s quantum chemical workflows) optimize synthetic routes and reduce trial-and-error ( ).

Q. How can structural contradictions in crystallographic vs. solution-phase data be resolved?

  • Methodological Answer :
  • Variable-temperature NMR compares solution-state conformers with solid-state crystallographic data (e.g., ’s bond angle discrepancies ).
  • Molecular dynamics (MD) simulations (e.g., GROMACS) model flexibility in solution, identifying dominant conformers.
  • Synchrotron XRD provides high-resolution crystallographic data to resolve ambiguities.

Q. What in vitro/in vivo models are optimal for evaluating its dual kinase/HDAC inhibition potential?

  • Methodological Answer :
  • Kinase assays : Use ADP-Glo™ kinase assays for IC₅₀ determination against EGFR or VEGFR2.
  • HDAC fluorimetric assays : Measure deacetylation of fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC).
  • Xenograft models : Prioritize organoids or zebrafish models for low-cost efficacy screening before murine trials ( notes triazoles’ cross-species bioactivity ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.